4-Bromomethylbiphenyl

Overview

Description

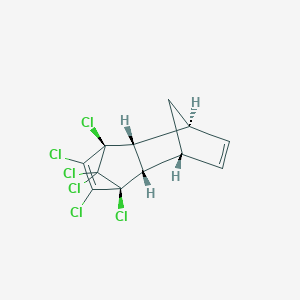

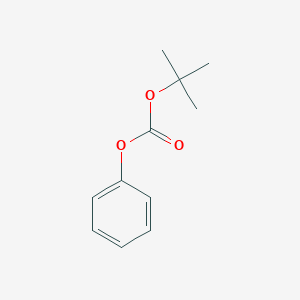

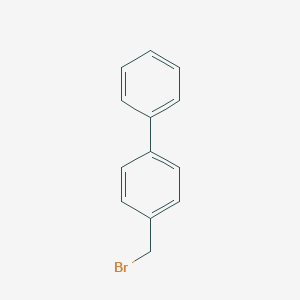

4-Bromomethylbiphenyl is a chemical compound with the molecular formula C13H11Br . It is a solid substance at 20°C and is used as a laboratory chemical . It is also used in the preparation of various pharmaceutical compounds such as protein tyrosine phosphatase 1B inhibitors .

Synthesis Analysis

4-Bromomethylbiphenyl can be synthesized by reacting a 4’-methyl-biphenyl derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system in a two-phase medium, under photo-irradiation . Another method involves brominating a specific compound in a halogenated hydrocarbon solvent in the presence of an azobis compound .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromomethylbiphenyl are not mentioned in the search results, it is used as a starting material for the preparation of various angiotensin II antagonists .Physical And Chemical Properties Analysis

4-Bromomethylbiphenyl is a solid substance at 20°C . It has a melting point of 84.0 to 87.0 °C .Scientific Research Applications

Electrochemical Properties

- Reductive Cleavage of Carbon–Bromine Bond : 4′-Bromomethylbiphenyl-2-carbonitrile exhibits a unique electrochemical behavior, showing the possibility of forming a radical anion intermediate. This finding is crucial for understanding its electrochemical reduction and the cleavage of the carbon–bromine bond in single-step reactions (Prasad & Sangaranarayanan, 2005).

Environmental and Ecotoxicological Studies

- Toxicity Evaluation : The toxicity of related compounds, like 4-aminobiphenyl, was assessed using various bioassays, providing a comprehensive understanding of their environmental impact. This includes evaluating the effects on aquatic organisms and mammalian cells, which is significant for assessing the overall environmental safety of these compounds (Jiangning et al., 2004).

Degradation and Environmental Impact

- Decomposition in Soil : 4-Bromobiphenyl can be decomposed in soil to organic fragments free of bromine using microwave energy. This process is important for understanding the environmental degradation and potential remediation of bromobiphenyl pollutants (Abramovitch & Huang, 1994).

Molecular Synthesis and Application

- Synthesis for Liquid Crystal Display Materials : The synthesis process of 4-bromo-4'-hydroxybiphenyl, a key intermediate for liquid crystal display materials, was explored, highlighting its significance in the production of advanced technological materials (Ren, 2001).

Safety and Hazards

4-Bromomethylbiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 4-Bromomethylbiphenyl are not mentioned in the search results, it is used as a starting material for the preparation of various angiotensin II antagonists , suggesting potential applications in the development of new drugs for the treatment of hypertension and related conditions.

Mechanism of Action

Target of Action

4-Bromomethylbiphenyl, also known as 4-(bromomethyl)biphenyl, is a biphenyl derivative It is used in the preparation of various pharmaceutical compounds such as protein tyrosine phosphatase 1b inhibitors . Protein tyrosine phosphatases (PTPs) play a crucial role in cellular signaling and are targets for therapeutic intervention in a number of diseases.

Biochemical Pathways

These enzymes are involved in numerous cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

properties

IUPAC Name |

1-(bromomethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQLUIZFUXNFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292866 | |

| Record name | 4-Bromomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethylbiphenyl | |

CAS RN |

2567-29-5 | |

| Record name | 2567-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-(bromomethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Bromomethylbiphenyl?

A1: The molecular formula of 4-Bromomethylbiphenyl is C13H11Br, and its molecular weight is 247.13 g/mol.

Q2: What spectroscopic data is available to characterize 4-Bromomethylbiphenyl?

A2: Researchers have utilized various spectroscopic techniques to characterize 4-Bromomethylbiphenyl, including 1H NMR [, ], 13C NMR [], IR [, , ], and mass spectrometry [, ]. These techniques help confirm its structure and purity. For example, one study employed 13C NMR to investigate the substituent effect of the bromomethyl group on the aromatic ring [].

Q3: What are the main applications of 4-Bromomethylbiphenyl?

A3: 4-Bromomethylbiphenyl is primarily used as a key intermediate in synthesizing various pharmaceutical compounds, notably angiotensin II receptor antagonists [, , , , , ]. These antagonists are crucial in treating hypertension and congestive heart failure.

Q4: How is 4-Bromomethylbiphenyl typically synthesized?

A4: One common method for synthesizing 4-Bromomethylbiphenyl is through the bromination of 4-methylbiphenyl-2-carbonitrile []. This reaction can be carried out using various brominating agents.

Q5: Can you elaborate on the use of 4-Bromomethylbiphenyl in synthesizing specific pharmaceuticals?

A5: 4-Bromomethylbiphenyl serves as a crucial building block in the multi-step synthesis of various antihypertensive drugs. For instance, it's used in synthesizing Irbesartan [, , , ], Losartan [, , ], Valsartan [, , ], Olmesartan medoxomil [, , , ], Telmisartan [, , , , , , ], and Azilsartan [, ]. It often acts as an alkylating agent, reacting with various heterocyclic compounds to build the core structure of these pharmaceuticals.

Q6: What is the reactivity of the bromine atom in 4-Bromomethylbiphenyl?

A6: The bromine atom in 4-Bromomethylbiphenyl is susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block in organic synthesis, particularly for introducing the biphenyl moiety into other molecules [, , , , , ].

Q7: Has the electrochemical behavior of 4-Bromomethylbiphenyl been studied?

A7: Yes, researchers have investigated the electrochemical reductive cleavage of the carbon-bromine bond in 4-Bromomethylbiphenyl []. This study provided insights into the reaction mechanism and the influence of the substituent on the electrochemical properties.

Q8: Are there any concerns regarding impurities in 4-Bromomethylbiphenyl synthesis?

A8: Yes, 2-Cyano-4'-bromomethyl biphenyl has been identified as a potential genotoxic impurity during the synthesis of Irbesartan [].

Q9: How is the presence of 2-Cyano-4'-bromomethyl biphenyl monitored?

A9: HPLC methods have been developed and validated for the detection and quantification of 2-Cyano-4'-bromomethyl biphenyl in Irbesartan drug substances [].

Q10: What is the role of the biphenyl moiety in the activity of pharmaceuticals synthesized using 4-Bromomethylbiphenyl?

A10: The biphenyl moiety often plays a crucial role in binding to the target proteins, contributing to the overall activity and potency of the drug [].

Q11: How does modifying the structure of 4-Bromomethylbiphenyl affect the activity of the resulting pharmaceuticals?

A11: Modifying the structure of 4-Bromomethylbiphenyl, particularly by introducing different substituents on the biphenyl rings, can significantly impact the activity, potency, and selectivity of the resulting pharmaceuticals [, ]. These modifications can alter the physicochemical properties of the molecule, affecting its binding affinity, pharmacokinetic profile, and overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)